Ursodeoxycholic-2,2,4,4-D4 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

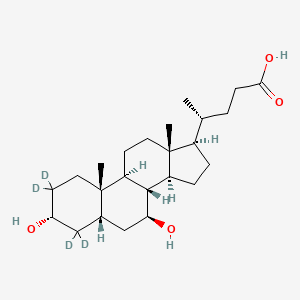

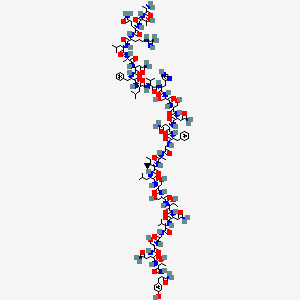

Ursodeoxycholic Acid-d4 is a deuterated form of ursodeoxycholic acid, which is a secondary bile acid formed via the epimerization of chenodeoxycholic acid. Ursodeoxycholic acid is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It has been used for decades in the treatment of liver diseases and is known for its hydrophilicity and lower toxicity compared to other bile acids .

Applications De Recherche Scientifique

Ursodeoxycholic acid-d4 is used as an internal standard for the quantification of ursodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry. It is also used in the study of bile acid metabolism, disease linkage, and biomarker assessment .

In medicine, ursodeoxycholic acid is used to treat primary biliary cirrhosis, gallstones, and other liver-related diseases. It has been shown to inhibit apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .

Mécanisme D'action

Ursodeoxycholic acid exerts its effects through several mechanisms:

Protection of Cholangiocytes: It protects cholangiocytes against the cytotoxicity of hydrophobic bile acids by modulating the composition of mixed phospholipid-rich micelles and reducing bile acid cytotoxicity.

Stimulation of Hepatobiliary Secretion: It stimulates hepatobiliary secretion via calcium-dependent and protein kinase C-alpha-dependent mechanisms, resulting in the insertion of transporter molecules into the canalicular membrane of hepatocytes.

Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ursodeoxycholic-2,2,4,4-D4 acid interacts with various enzymes, proteins, and other biomolecules. It acts as a signaling molecule, exerting its effects by interacting with bile acid activated receptors, including G-protein coupled bile acid receptor 5 (TGR5, GPCR19) and the farnesoid X receptor (FXR) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also reduces ACE2 expression, which is beneficial for reducing SARS-CoV-2 infection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ursodeoxycholic acid-d4 can be synthesized through the epimerization of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are key biocatalysts for the biotransformation process. The enzymes are heterologously expressed in Escherichia coli BL21, and the effect of the enzymatic synthesis is investigated using mass analysis, IR spectrum, and NMR .

Another method involves the electroreduction of 7-ketone lithocholic acid. This process uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives during electroreduction. The electrolysis system achieves a high conversion rate and yield of ursodeoxycholic acid .

Industrial Production Methods

The large-scale production of ursodeoxycholic acid from chenodeoxycholic acid involves the use of 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are produced in a 500-L fermentor, enabling the industrial application of the process. The production process is characterized by high efficiency and environmental friendliness compared to traditional chemical synthesis methods .

Analyse Des Réactions Chimiques

Types of Reactions

Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-ketone derivatives.

Reduction: Electroreduction of 7-ketone lithocholic acid to ursodeoxycholic acid.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Electroreduction uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as additives.

Substitution: Reagents such as sodium hydroxide and hydrochloric acid are commonly used.

Major Products Formed

Oxidation: 7-ketone derivatives.

Reduction: Ursodeoxycholic acid.

Substitution: Various substituted bile acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chenodeoxycholic Acid: A primary bile acid that is epimerized to form ursodeoxycholic acid.

Lithocholic Acid: A metabolite of ursodeoxycholic acid in human liver microsomes.

Taurocholic Acid: Another bile acid that is less hydrophilic compared to ursodeoxycholic acid

Uniqueness

Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids. It is less toxic than cholic acid or chenodeoxycholic acid and has been used for decades in the treatment of liver diseases .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-QGCKUCIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347841-46-7 |

Source

|

| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)

![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)